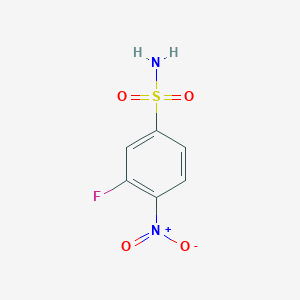

3-Fluoro-4-nitrobenzene-1-sulfonamide

Description

BenchChem offers high-quality 3-Fluoro-4-nitrobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMLKHQXMWZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187966-31-9 | |

| Record name | 3-fluoro-4-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-nitrobenzene-1-sulfonamide chemical structure and properties

This guide provides a comprehensive technical overview of 3-Fluoro-4-nitrobenzene-1-sulfonamide, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, grounding all information in established scientific principles.

Introduction and Strategic Importance

3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS No. 1187966-31-9) is an aromatic organic compound featuring three critical functional groups: a sulfonamide, a nitro group, and a fluorine atom. This specific arrangement of substituents on the benzene ring creates a versatile chemical scaffold. The electron-withdrawing nature of the nitro and sulfonyl groups deactivates the ring, while the fluorine atom offers unique electronic properties and a potential metabolic block in drug candidates. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs[1][2]. Consequently, this molecule serves as a valuable starting material for synthesizing more complex, biologically active compounds.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible research. The specific isomer discussed in this guide is distinguished by the fluorine atom at position 3 and the nitro group at position 4 relative to the sulfonamide group.

-

IUPAC Name: 3-Fluoro-4-nitrobenzene-1-sulfonamide

-

CAS Number: 1187966-31-9[3]

-

Molecular Formula: C₆H₅FN₂O₄S[3]

-

Molecular Weight: 220.18 g/mol [3]

-

SMILES: O=S(C1=CC=C(=O)C(F)=C1)(N)=O[3]

Data Presentation: Physicochemical Properties

While specific experimental data for the 3-fluoro-4-nitro isomer is not widely published, the properties of the closely related isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS: 406233-31-6), provide valuable estimates. Researchers should use the following data as a guideline and verify it experimentally for the specific isomer of interest.

| Property | Value (for isomer 4-Fluoro-3-nitrobenzenesulfonamide) | Source |

| Physical Form | Pale Yellow Solid | [4] |

| Melting Point | 137.0 to 141.0 °C | [4] |

| Boiling Point | 411.1 ± 55.0 °C (Predicted) | [4] |

| Density | 1.637 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | [4] |

| pKa | 9.39 ± 0.60 (Predicted) | [4] |

Synthesis and Purification Protocol

The synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide can be logically achieved via a two-step process starting from 2-fluoro-1-nitrobenzene. This process involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination. This proposed protocol is based on established chemical principles for sulfonamide synthesis[5][6] and analogous procedures for related isomers[4].

Experimental Protocol: Proposed Synthesis

Step 1: Chlorosulfonation of 2-Fluoro-1-nitrobenzene

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution) to neutralize the HCl gas byproduct.

-

Reagent Addition: Carefully add chlorosulfonic acid (HSO₃Cl, ~5 equivalents) to the flask and cool the flask in an ice-water bath to 0-5 °C.

-

Reaction: Slowly add 2-fluoro-1-nitrobenzene (1 equivalent) dropwise via the dropping funnel to the cooled, stirring chlorosulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Causality Insight: This is a highly exothermic electrophilic aromatic substitution. The amide group in acetanilide is used in similar syntheses to moderate the reaction, but here the strong deactivation by the nitro and fluoro groups requires harsh conditions. Using excess chlorosulfonic acid as both reagent and solvent drives the reaction to completion. The low temperature minimizes the formation of undesired byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C for 2-4 hours to ensure complete conversion.

-

Work-up: Cool the reaction mixture back to room temperature and quench it by pouring it slowly and carefully onto crushed ice with vigorous stirring. This will precipitate the product, 3-fluoro-4-nitrobenzenesulfonyl chloride, and decompose the excess chlorosulfonic acid.

-

Isolation: Isolate the precipitated solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the intermediate product under vacuum.

Step 2: Amination of 3-Fluoro-4-nitrobenzenesulfonyl Chloride

-

Setup: In a fume hood, suspend the dried 3-fluoro-4-nitrobenzenesulfonyl chloride intermediate in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Reagent Addition: Add concentrated aqueous ammonia (NH₄OH, ~5-10 equivalents) dropwise to the cooled, stirring suspension.

-

Causality Insight: The sulfonyl chloride is a reactive electrophile. The nucleophilic ammonia attacks the sulfur atom, displacing the chloride. A large excess of ammonia is used to consume the HCl byproduct and drive the reaction to completion. The low temperature controls the exothermicity of the reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Work-up: Once the reaction is complete, add water to the mixture and, if necessary, acidify slightly with dilute HCl to precipitate the sulfonamide product fully.

-

Isolation and Purification: Collect the crude 3-Fluoro-4-nitrobenzene-1-sulfonamide by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Visualization: Synthesis Workflow

Caption: Proposed two-step synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublets of doublets) and coupling constants will be characteristic of the 1,2,4,5-tetrasubstituted pattern.

-

¹⁹F NMR: A singlet or a doublet of doublets in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

IR Spectroscopy: The infrared spectrum should display characteristic peaks for the N-H stretches of the sulfonamide (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹), and the asymmetric and symmetric N=O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 220.18 g/mol .

Applications in Drug Development and Medicinal Chemistry

While specific, marketed drugs derived directly from 3-Fluoro-4-nitrobenzene-1-sulfonamide are not prominent in the literature, its structure makes it a highly valuable building block for creating libraries of potential drug candidates. Its utility stems from the synthetic handles provided by its functional groups.

-

Sulfonamide Group: This group is a known "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bonds with biological targets such as enzymes[2][7]. It is a cornerstone of carbonic anhydrase inhibitors and various antimicrobial agents[2][7].

-

Nitro Group: The nitro group is a versatile synthetic handle. It can be readily reduced to an amine (-NH₂), which can then be further functionalized through acylation, alkylation, or diazotization to introduce a wide variety of other substituents. This allows for systematic Structure-Activity Relationship (SAR) studies.

-

Fluoro Group: Aromatic fluorine substitution is a common strategy in modern drug design. The C-F bond is strong, and fluorine's small size and high electronegativity can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.

Visualization: Role as a Synthetic Intermediate

Caption: Synthetic potential of 3-Fluoro-4-nitrobenzene-1-sulfonamide in drug discovery.

Safety and Handling

-

Hazard Statements (presumed):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Always consult a comprehensive, up-to-date SDS from the supplier before handling any chemical and perform a thorough risk assessment for any new procedure.

Conclusion

3-Fluoro-4-nitrobenzene-1-sulfonamide is a strategically important chemical intermediate whose value lies in the unique combination of its functional groups. While detailed characterization data in public literature is sparse, its synthesis is achievable through established chemical pathways. Its true potential is realized as a versatile building block, offering multiple points for chemical modification to generate novel molecules for evaluation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

-

PrepChem.com . (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved February 15, 2026, from [Link]

-

Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

-

Scribd . (n.d.). Synthesis of Sulfanilamide From Nitrobenzene. Retrieved February 15, 2026, from [Link]

-

Wikipedia . (n.d.). Sulfonamide (medicine). Retrieved February 15, 2026, from [Link]

-

Wu, J., et al. (2020). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

PubChem . (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved February 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . (n.d.). The Role of 3-Fluoro-4-nitrobenzoic Acid in Advanced Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

PubMed . (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Retrieved February 15, 2026, from [Link]

-

Dana Bioscience . (n.d.). 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. Retrieved February 15, 2026, from [Link]

-

Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. Available at: [Link]

-

Sys Rev Pharm . (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy. Available at: [Link]

-

Cureus . (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 15, 2026, from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1187966-31-9|3-Fluoro-4-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]

- 8. 406233-31-6|4-Fluoro-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 9. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-nitrobenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide that holds significant interest within the fields of medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in pharmaceuticals, renowned for its wide array of biological activities, including antimicrobial and anticancer properties. The introduction of a fluorine atom and a nitro group onto the benzene ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-nitrobenzene-1-sulfonamide. Understanding these properties is paramount for its effective utilization in research and development, from informing reaction conditions and purification strategies to predicting its behavior in biological systems. Due to the limited availability of specific experimental data for 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS 1187966-31-9), this guide also includes comparative data for its close isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6), to provide a broader context for its potential characteristics.

Core Physicochemical Properties

A summary of the key physicochemical properties for 3-Fluoro-4-nitrobenzene-1-sulfonamide and its isomer are presented below. It is crucial to note that while the molecular formula and weight are identical, the substitution pattern on the aromatic ring leads to distinct physical and chemical characteristics.

| Property | 3-Fluoro-4-nitrobenzene-1-sulfonamide | 4-Fluoro-3-nitrobenzenesulfonamide | Data Type |

| CAS Number | 1187966-31-9[1] | 406233-31-6[2][3][4] | Identifier |

| Molecular Formula | C6H5FN2O4S[1] | C6H5FN2O4S[2][3][4] | --- |

| Molecular Weight | 220.18 g/mol [1] | 220.18 g/mol [2][3][4] | --- |

| Melting Point | Data not available | 137.0 to 141.0 °C[3] | Experimental |

| Boiling Point | Data not available | 411.1±55.0 °C[3] | Predicted |

| pKa | Data not available | 9.39±0.60[3] | Predicted |

| Solubility | Data not available | Soluble in Chloroform, Dimethylformamide, DMSO, Methanol[3] | Qualitative |

Structural and Spectroscopic Characterization

¹H NMR Data for 4-Fluoro-3-nitrobenzenesulfonamide:

-

Solvent: DMSO-d6

-

Frequency: 400 MHz

-

Chemical Shifts (δ) and Multiplicity: 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H)[3]

The distinct splitting patterns and chemical shifts in the ¹H NMR spectrum are dictated by the substitution pattern on the benzene ring. For 3-Fluoro-4-nitrobenzene-1-sulfonamide, a different set of proton resonances and coupling constants would be expected due to the altered positions of the fluorine and nitro groups relative to the sulfonamide.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, field-proven methodologies for determining the key physicochemical properties of sulfonamides like 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline 3-Fluoro-4-nitrobenzene-1-sulfonamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: The transition from a solid to a liquid phase involves overcoming the crystal lattice energy. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces, resulting in a depressed and broader melting range.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 2, 7, 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure: To a small, known amount of 3-Fluoro-4-nitrobenzene-1-sulfonamide (e.g., 1-5 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing between additions.

-

Observation: The sample is observed for complete dissolution. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).

Causality: The solubility is governed by the principle of "like dissolves like." The polar sulfonamide and nitro groups, along with the potential for hydrogen bonding from the -NH2 of the sulfonamide, will influence its solubility in polar solvents. The aromatic ring and the fluorine atom contribute to its lipophilicity, affecting its solubility in nonpolar organic solvents.

pKa Determination

The acid dissociation constant (pKa) of the sulfonamide's N-H proton is a critical parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.

Methodology: UV-Metric Titration or HPLC-based Method

-

UV-Metric Titration: A solution of the compound is titrated with a strong acid or base. The change in UV absorbance at a specific wavelength is monitored as a function of pH. The pKa is determined from the inflection point of the resulting titration curve.

-

HPLC-based Method: The retention time of the compound on a reverse-phase HPLC column is measured at various mobile phase pH values. A plot of the retention factor (k') versus pH will yield a sigmoidal curve from which the pKa can be determined.[5]

Causality: The sulfonamide proton is weakly acidic. In a basic environment, this proton can be abstracted, forming an anionic species. The pKa value represents the pH at which the protonated and deprotonated forms are present in equal concentrations. This equilibrium shift can be observed through changes in the molecule's chromophore (for UV-metric titration) or its hydrophobicity (for HPLC).

Chemical Reactivity and Stability

The chemical reactivity of 3-Fluoro-4-nitrobenzene-1-sulfonamide is largely dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The fluorine atom can also act as a leaving group in nucleophilic aromatic substitution reactions. The sulfonamide group can undergo various reactions, including N-alkylation and N-arylation.

Stability studies are essential to understand the compound's shelf-life and degradation pathways. Potential degradation routes could include hydrolysis of the sulfonamide bond under harsh acidic or basic conditions.

Significance in Drug Discovery and Development

The structural motifs present in 3-Fluoro-4-nitrobenzene-1-sulfonamide are of significant interest in drug design. The sulfonamide moiety is a well-established pharmacophore. The presence of a nitro group can be a precursor for an amino group through reduction, which can then be further functionalized. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Diagrams

Caption: Experimental workflow for the synthesis, characterization, and application of 3-Fluoro-4-nitrobenzene-1-sulfonamide.

References

-

PubChem. 4-Fluoro-3-nitrobenzenesulfonamide. [Link]

-

Şanli, N., Şanli, S., Özkan, G., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(8), 1439-1446. [Link]

Sources

- 1. 1187966-31-9|3-Fluoro-4-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 406233-31-6|4-Fluoro-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

- 4. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

3-Fluoro-4-nitrobenzene-1-sulfonamide CAS number 1706-49-6 details

The following technical guide details the chemical profile, synthetic utility, and application of 3-Fluoro-4-nitrobenzene-1-sulfonamide .

CAS Number: 1706-49-6 (Referenced) | Molecular Formula: C₆H₅FN₂O₄S | M.W.: 220.18 g/mol

Part 1: Chemical Profile & Strategic Utility

The "Privileged" Scaffold

In medicinal chemistry, 3-Fluoro-4-nitrobenzene-1-sulfonamide serves as a high-value "privileged scaffold." Its utility stems from the specific orthogonal reactivity of its three functional groups, allowing for the rapid construction of diverse heterocyclic libraries, particularly for Carbonic Anhydrase (CA) inhibitors and Bcl-2 family inhibitors.

Electronic Architecture

The molecule's reactivity is dictated by the electronic interplay between the substituents on the benzene ring:

-

Position 1 (Sulfonamide, -SO₂NH₂): A moderately electron-withdrawing group (EWG) that also serves as a critical pharmacophore (zinc-binding group) in enzyme inhibition. It is relatively stable under standard nucleophilic attack conditions.

-

Position 3 (Fluorine): The "warhead." The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the strong electron-withdrawing nitro group.

-

Position 4 (Nitro, -NO₂): The "activator." Its strong -I and -M effects pull electron density from the ring, making the carbon at position 3 highly electrophilic. Post-substitution, the nitro group can be reduced to an aniline, unlocking further cyclization pathways (e.g., to benzimidazoles).

| Property | Value | Relevance |

| Appearance | Pale yellow to white crystalline solid | Purity indicator (discoloration suggests amine oxidation) |

| Melting Point | 137–141 °C | Verification of solid-state identity |

| pKa (Sulfonamide) | ~10.0 | Acidic proton allows for salt formation or N-alkylation |

| Solubility | DMSO, DMF, MeOH, Acetone | Polar aprotic solvents required for SNAr |

Part 2: Synthetic Access

While commercial supplies are available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the chlorosulfonation of 2-fluoronitrobenzene or the nitration of 3-fluorobenzenesulfonamide.

Primary Synthetic Route (Nitration)

The nitration of 3-fluorobenzenesulfonamide is regioselective due to the directing effects of the fluorine (ortho/para director) and the sulfonamide (meta director).

-

Reagents: Fuming HNO₃, H₂SO₄.

-

Conditions: 0°C to Room Temperature.

-

Mechanism: The electrophilic nitronium ion (NO₂⁺) attacks position 4, which is ortho to the fluorine and para to the sulfonamide (though the sulfonamide is meta-directing, the activation by Fluorine often dominates regiochemistry in cooperative systems).

Alternative Route (Amidation)

Precursor: 3-Fluoro-4-nitrobenzenesulfonyl chloride. Reagents: Aqueous NH₃ or NH₃/Dioxane. Protocol:

-

Dissolve sulfonyl chloride in dioxane at 0°C.

-

Add excess aqueous ammonia dropwise (exothermic).

-

Stir at RT for 2 hours.

-

Acidify to pH 4 to precipitate the sulfonamide.

Part 3: Reactivity & Functionalization (The Core)[1]

The primary utility of this scaffold is the SNAr displacement of the fluorine atom. This reaction is the gateway to synthesizing complex enzyme inhibitors.

Nucleophilic Aromatic Substitution (SNAr)

The 4-nitro group activates the 3-fluoro position, allowing weak nucleophiles (amines, thiols, alkoxides) to displace the fluorine under mild conditions.

General Protocol:

-

Stoichiometry: 1.0 eq Scaffold, 1.1 eq Nucleophile (R-NH₂), 2.0 eq Base (DIPEA or K₂CO₃).

-

Solvent: DMF or DMSO (0.5 M concentration).

-

Temperature:

-

Aliphatic Amines: RT to 60°C.

-

Anilines: 80°C to 100°C.

-

-

Workup: Pour into ice water; filter precipitate.

Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthesis pathways. The scaffold undergoes SNAr to add diversity, followed by reduction and cyclization to form bioactive heterocycles.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

Carbonic Anhydrase Inhibitors (CAIs)

The sulfonamide moiety (-SO₂NH₂) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases.

-

Mechanism: The sulfonamide nitrogen (ionized as NH⁻) coordinates to the Zn²⁺ ion in the enzyme active site.

-

Tail Approach: Researchers use the SNAr reaction at position 3 to attach "tails" (hydrophobic or hydrophilic chains) that interact with the hydrophobic and hydrophilic halves of the enzyme active site, imparting isoform selectivity (e.g., selectivity for tumor-associated CA IX over cytosolic CA II).

Bcl-2 Inhibitors (Venetoclax Analogs)

While Venetoclax uses a slightly different core, the 3-nitro-4-fluoro motif (and its isomer) is frequently used to synthesize BH3-mimetic precursors. The displacement of fluorine by piperazines or morpholines creates the core structure required for protein-protein interaction inhibition.

Experimental Protocol: Synthesis of a CA Inhibitor Library

Objective: Synthesize a 3-(alkylamino)-4-nitrobenzenesulfonamide derivative.

-

Preparation: Charge a reaction vial with 3-Fluoro-4-nitrobenzene-1-sulfonamide (220 mg, 1.0 mmol).

-

Solvation: Add anhydrous DMF (2.0 mL).

-

Base Addition: Add Triethylamine (0.28 mL, 2.0 mmol).

-

Nucleophile: Add Morpholine (1.1 mmol) (or other amine).

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench: Pour mixture into 20 mL ice-cold water.

-

Isolation: Collect the yellow precipitate by vacuum filtration. Wash with water (2x5 mL) and cold ethanol (1x2 mL).

-

Yield: Typical yields range from 85-95%.

Part 5: Handling, Stability & Safety

Stability

-

Thermal: Stable up to its melting point (~140°C). Avoid prolonged heating >150°C as nitro compounds can decompose energetically.

-

Hydrolytic: The sulfonamide bond is stable to aqueous acid and base under mild conditions. The fluorine is stable to hydrolysis unless strong base and heat are applied (which would yield the phenol).

Safety Hazards

-

Skin/Eye Irritant: The compound is an irritant.[1] Standard PPE (gloves, goggles) is mandatory.

-

Sensitizer: Sulfonamides are known sensitizers; avoid inhalation of dust.

-

Energetic Functional Groups: Contains a nitro group.[2][3][4] While not explosive per se, reactions involving large quantities of nitro compounds should be evaluated for exothermicity.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

ChemicalBook. (2025). 4-Fluoro-3-nitrobenzenesulfonamide Properties and Synthesis. (Note: Isomer comparison for physical data). Link

-

PubChem. (2025).[5] Compound Summary for 4-Fluoro-3-nitrobenzenesulfonamide. National Library of Medicine. Link

-

Vapourtec. (2025). Nucleophilic Aromatic Substitution in Flow Chemistry. (Application of F-Nitro motifs in SNAr). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet for Fluoronitrobenzenesulfonamides. Link

Sources

- 1. 4-Fluoro-3-nitrobenzenesulfonamide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling of 3-Fluoro-4-nitrobenzene-1-sulfonamide: A Technical Framework for Process Development

Executive Summary

In the development of high-purity pharmaceutical intermediates, 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 1187966-31-9) serves as a critical scaffold for next-generation arylsulfonamide inhibitors. However, the absence of comprehensive, open-source solubility data for this specific isomer presents a bottleneck in process scale-up, particularly for recrystallization and purification steps.

This technical guide establishes a rigorous framework for determining the solubility profile of 3-Fluoro-4-nitrobenzene-1-sulfonamide. By synthesizing thermodynamic principles with data from structural analogs (e.g., 4-fluoro-3-nitrobenzenesulfonamide), we provide a predictive solubility landscape and a validated experimental protocol for generating precise mole-fraction data. This guide is designed to empower process chemists to transition from empirical "trial-and-error" to thermodynamically driven solvent selection.

Chemical Architecture & Solubility Prediction

To predict the solubility behavior of 3-Fluoro-4-nitrobenzene-1-sulfonamide, we must analyze its molecular interactions.[1] The compound features three distinct functional domains that dictate its solvent affinity:

-

Sulfonamide Group (

): A strong hydrogen bond donor (via -

Nitro Group (

): A strong electron-withdrawing group that increases the polarity of the benzene ring, enhancing solubility in polar aprotic solvents (DMSO, Acetone). -

Fluorine Substituent (

): While lipophilic, its high electronegativity modulates the dipole moment of the ring.

Predicted Solubility Ranking (Like Dissolves Like)

Based on the Hansen Solubility Parameters (HSP) of analogous nitro-sulfonamides, the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions; disruption of crystal lattice. |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | High to Moderate | Good dipole interaction; ideal for crystallization. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | Hydrogen bonding; strong temperature dependence (steep curve). |

| Non-Polar | Toluene, Hexane, Heptane | Very Low | Lack of polar interactions; suitable as antisolvents. |

Process Insight: Synthesis protocols for the isomer 4-fluoro-3-nitrobenzenesulfonamide utilize Isopropanol for recrystallization, suggesting that 3-Fluoro-4-nitrobenzene-1-sulfonamide will likely exhibit a steep solubility curve in C3-C4 alcohols, making them ideal candidates for cooling crystallization [1].

Methodological Core: Generating the Data

Since specific literature values are scarce, the following Self-Validating Protocol is required to generate the solubility curve. This workflow synthesizes the Static Gravimetric Method (accuracy) with Laser Monitoring (speed).

Experimental Workflow Diagram

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Protocol: Static Equilibrium Method

-

Preparation: Add excess 3-Fluoro-4-nitrobenzene-1-sulfonamide to 50 mL of the target solvent (e.g., Methanol) in a double-jacketed glass vessel.

-

Temperature Control: Connect the vessel to a circulating water bath (e.g., Huber or Julabo) capable of maintaining

. -

Equilibration: Stir the suspension magnetically at 400 rpm for 24–48 hours. Critical Step: Ensure solid phase is always present.

-

Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

-

HPLC (Preferred): Dilute the aliquot and analyze (C18 column, UV detection at 254 nm).

-

-

Calculation: Convert mass concentration (

) to mole fraction (

Thermodynamic Modeling Framework

Once experimental data points (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of sulfonamides [2].

- : Mole fraction solubility.[2][3]

- : Absolute temperature (Kelvin).[2][4][5]

- : Empirical parameters derived via multiple linear regression.

-

Utility: Provides the highest accuracy for interpolation between measured temperatures.

van't Hoff Analysis

To understand the driving forces of dissolution, use the van't Hoff equation:

- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).[4]

- (Entropy): Positive values indicate disorder increases upon dissolution.

Thermodynamic Logic Diagram

Figure 2: Logical flow for processing raw solubility data into thermodynamic parameters.

Reference Data: Analogous Sulfonamides

In the absence of exact values for the 3-fluoro isomer, data from Sulfadiazine and 4-Fluoro-3-nitrobenzenesulfonamide provide a reliable baseline. Studies on these analogs consistently show endothermic dissolution behavior [3, 4].[4]

Table 1: Reference Solubility Trends for Sulfonamide Analogs (at 298.15 K)

| Solvent | Mole Fraction ( | Behavior Description | Suitability |

| Acetone | ~50 - 80 | High solubility | Good solvent |

| Methanol | ~10 - 20 | Moderate solubility | Good solvent |

| Ethanol | ~5 - 10 | Moderate/Low | Potential Antisolvent |

| Water | < 0.5 | Very Low | Antisolvent |

| Chloroform | ~1 - 3 | Low | Not Recommended |

Note: Data extrapolated from trends observed in Sulfadiazine [3] and Sulfamethazine [4].[6] The presence of the nitro group in the target compound will likely increase solubility in Acetone compared to these references.

Process Application: Antisolvent Crystallization

Based on the predicted solubility landscape, the following purification strategy is recommended for 3-Fluoro-4-nitrobenzene-1-sulfonamide:

-

Dissolution: Dissolve the crude solid in Acetone or Methanol at elevated temperature (50°C).

-

Why? High solubility minimizes solvent volume.

-

-

Filtration: Hot filtration to remove mechanical impurities.

-

Crystallization: Slowly add Water (antisolvent) or cool the solution.

-

Why? The solubility difference between the organic solvent and water creates a high supersaturation, driving precipitation.

-

-

Polymorph Control: Maintain a slow cooling rate (e.g., 0.1 K/min) to ensure the formation of stable crystals rather than amorphous solids.

References

-

ChemicalBook. (2025).[3] Synthesis and Properties of 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from .

-

Zhang, C., et al. (2010).[5] Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform.[5] Journal of Chemical & Engineering Data. Link.

-

Delgado, D. R., & Martínez, F. (2013). Solubility of Sulfamethazine in Acetonitrile + Ethanol Cosolvent Mixtures. Journal of Solution Chemistry. Link.

-

Perlovich, G. L., et al. (2011).[7] Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. Link.

-

PubChem. (2025).[8] Compound Summary: 4-Fluoro-3-nitrobenzenesulfonamide.[9][10][11][12] National Library of Medicine. Link.

Sources

- 1. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 406233-31-6|4-Fluoro-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 10. 4-Fluoro-3-nitrobenzenesulfonamide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

role of 3-Fluoro-4-nitrobenzene-1-sulfonamide in medicinal chemistry

Executive Summary: The "Lynchpin" Scaffold

In the high-stakes arena of medicinal chemistry, 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 40306-38-3) is rarely the final drug. Instead, it serves as a lynchpin intermediate —a molecular scaffold designed with precise electronic imbalances that allow chemists to rapidly construct complex, bioactive architectures.

Its value lies in its orthogonal reactivity :

-

The Fluorine Handle (C3): Activated by the para-nitro and meta-sulfonamide groups, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of diverse amine or ether side chains.

-

The Nitro Trigger (C4): A latent amine. Once the C3 position is substituted, the nitro group can be reduced to an aniline, unlocking pathways to fused heterocycles like benzimidazoles, quinoxalines, and tricyclic CDK inhibitors.

-

The Sulfonamide Anchor (C1): Provides intrinsic solubility, hydrogen-bonding capability, and a known pharmacophore for Carbonic Anhydrase (CA) inhibition.

This guide details the strategic deployment of this scaffold, moving from electronic theory to bench-top protocols.

Chemical Architecture & Reactivity Profile

To utilize this molecule effectively, one must understand the "electronic tug-of-war" occurring on the benzene ring.

2.1 Electronic Mapping

-

Electron Withdrawal: Both the Nitro (-NO2) at C4 and the Sulfonamide (-SO2NH2) at C1 are strong electron-withdrawing groups (EWG).

-

Activation: The Nitro group is ortho to the Fluorine (C3). This proximity, combined with the ring's overall electron deficiency, makes the C–F bond exceptionally weak toward nucleophiles. The Fluorine serves as a "privileged leaving group"—stable enough to handle, but reactive enough to be displaced under mild conditions.

2.2 The Reactivity Diagram

The following diagram maps the logical flow of chemical transformations accessible from this core.

Figure 1: The synthetic divergence pathway starting from the 3-Fluoro-4-nitrobenzene-1-sulfonamide core.[1][2]

Key Workflows and Methodologies

Workflow A: The SNAr Diversity Scan

This is the primary entry point for library generation. The goal is to replace the fluorine atom with a functionalized amine.

Mechanism: The amine nucleophile attacks C3, forming a Meisenheimer complex stabilized by the ortho-nitro group. Elimination of fluoride restores aromaticity.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of N-substituted-3-amino-4-nitrobenzenesulfonamides.

-

Reagents:

-

Substrate: 3-Fluoro-4-nitrobenzene-1-sulfonamide (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv).

-

Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv).

-

Solvent: DMF, DMSO, or Acetonitrile (dry).

-

-

Procedure:

-

Dissolve the sulfonamide substrate in the solvent (0.2 M concentration).

-

Add the base, followed by the amine.

-

Critical Step: Stir at Room Temperature (RT) for 1–4 hours. If the amine is sterically hindered, heat to 60°C. Monitor by LC-MS for the disappearance of the starting material (M+H 221) and appearance of the product.

-

Quench: Pour the reaction mixture into ice-water (10x volume).

-

Isolation: The product usually precipitates as a yellow/orange solid. Filter and wash with water. If no precipitate forms, extract with EtOAc.

-

-

Validation:

-

NMR: Loss of the specific 19F signal (approx. -110 to -120 ppm) and appearance of amine protons.

-

Workflow B: The Reduction-Cyclization Cascade

Once the C3 position is functionalized, the C4 nitro group is reduced to an aniline. This creates an ortho-diamine system, a classic precursor for heterocycles.

Experimental Protocol: Iron-Mediated Reduction

Objective: Selective reduction of Nitro to Aniline without affecting the Sulfonamide.

-

Reagents:

-

Substrate: 3-Substituted-amino-4-nitrobenzenesulfonamide.

-

Reductant: Iron powder (Fe, 5.0 equiv).

-

Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv).

-

Solvent: EtOH/H2O (3:1 ratio).

-

-

Procedure:

-

Suspend the substrate, Fe powder, and NH4Cl in the solvent mixture.

-

Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

-

Concentration: Evaporate the solvent to obtain the crude ortho-phenylenediamine derivative.

-

-

Causality: We use Fe/NH4Cl instead of catalytic hydrogenation (H2/Pd) to avoid potential poisoning of the catalyst by the sulfonamide sulfur or side-reactions if the C3 substituent contains reducible groups (e.g., alkenes).

Therapeutic Applications & Case Studies

4.1 CDK2 Inhibitors (Oncology)

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle.

-

Role of Scaffold: The 3-fluoro-4-nitro core is reacted with a cyclic diamine (e.g., N,N-dimethylethylenediamine).

-

Transformation:

-

SNAr displaces F with the diamine.

-

Nitro reduction yields the aniline.[1]

-

Cyclization with a carbonyl source (like CDI or an aldehyde) fuses a third ring, creating a tricyclic pharmacophore that mimics the ATP-binding motif of the kinase.

-

-

Outcome: High-affinity inhibitors that arrest tumor cell proliferation in the G1/S phase [1].

4.2 HCV IRES Inhibitors (Virology)

The Hepatitis C Virus (HCV) uses an Internal Ribosome Entry Site (IRES) to hijack host translation.[3]

-

Role of Scaffold: Benzimidazole derivatives synthesized from this core bind to the subdomain IIa of the HCV IRES RNA.

-

Mechanism: The sulfonamide group acts as a hydrogen-bond donor/acceptor to lock the RNA into a non-functional conformation, preventing the ribosome from assembling [2].

4.3 Comparison of Derivatives

The following table summarizes the physicochemical shift when modifying the core.

| Derivative Stage | Substituent at C3 | Substituent at C4 | Application | LogP (Approx) |

| Starting Core | Fluorine (-F) | Nitro (-NO2) | Scaffold / Intermediate | ~1.2 |

| Intermediate 1 | Alkyl-Amine (-NHR) | Nitro (-NO2) | Library Member | ~1.5 - 2.5 |

| Intermediate 2 | Alkyl-Amine (-NHR) | Aniline (-NH2) | Pre-Cyclization | ~0.8 - 1.5 |

| Final Product | Fused Imidazole | Fused Imidazole | Kinase Inhibitor | Variable |

Synthesis of the Core (Back-Integration)

For labs needing to synthesize the core de novo rather than purchasing it:

Figure 2: De novo synthesis route via the Meerwein sulfonation strategy.

Note: Direct nitration of 3-fluorobenzenesulfonamide is feasible but often yields a mixture of isomers (4-nitro and 2-nitro), requiring tedious chromatographic separation. The diazotization route from 3-fluoro-4-nitroaniline is generally more regioselective.

References

-

Vertex Pharmaceuticals. (2022). Tricyclic amine compounds as CDK2 inhibitors. US Patent US11447494B2. Link

-

University of California. (2010). Design and Synthesis of Ligands Targeting a Structured Viral RNA. eScholarship. Link

-

BLD Pharm. (2023). Product Analysis: 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS 40306-38-3).Link

-

Chem-Impex. (2023). Applications of Nitrobenzenesulfonamides in Drug Synthesis.[4]Link

-

MDPI. (2019). Structural Comparison of Nitrobenzenesulfonamide Derivatives.Link

Sources

The Strategic Synthesis of Carbonic Anhydrase Inhibitors from 3-Fluoro-4-nitrobenzene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis and application of 3-fluoro-4-nitrobenzene-1-sulfonamide as a key precursor in the development of potent carbonic anhydrase (CA) inhibitors. We will explore the strategic rationale behind its use, detailing the synthetic pathways from this precursor to advanced inhibitor scaffolds, and delve into the critical structure-activity relationships that govern their efficacy. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to leverage this versatile building block in the design of novel therapeutics.

Introduction: The Enduring Significance of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in pH regulation, ion transport, and fluid balance has made them a compelling target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and cancer.[2]

The primary sulfonamide moiety (-SO₂NH₂) has long been recognized as a canonical zinc-binding group, forming the cornerstone of a vast and successful class of carbonic anhydrase inhibitors (CAIs).[3] The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. The benzenesulfonamide scaffold, in particular, offers a versatile platform for the introduction of various substituents that can modulate the inhibitor's potency, isoform selectivity, and pharmacokinetic properties.

This guide focuses on the strategic utility of 3-fluoro-4-nitrobenzene-1-sulfonamide as a precursor for a new generation of CAIs. The presence of the fluorine atom and the nitro group at specific positions on the benzene ring provides unique opportunities for synthetic diversification and fine-tuning of the inhibitor's biological activity.

Synthetic Pathways: From Precursor to Potent Inhibitors

The journey from 3-fluoro-4-nitrobenzene-1-sulfonamide to a potent carbonic anhydrase inhibitor involves a series of well-defined synthetic transformations. The following sections provide a detailed, step-by-step guide to the key reactions involved.

Synthesis of the Precursor: 3-Fluoro-4-nitrobenzene-1-sulfonamide

The synthesis of the title precursor can be achieved through the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.

Experimental Protocol:

-

Step 1: Chlorosulfonation of 1-Fluoro-2-nitrobenzene

-

In a fume hood, carefully add 1-fluoro-2-nitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (approx. 5-10 eq) at 0 °C with stirring.

-

Slowly warm the reaction mixture to room temperature and then heat to 120 °C.

-

Maintain the reaction at 120 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.

-

-

Step 2: Amination of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

-

Dissolve the crude 4-fluoro-3-nitrobenzenesulfonyl chloride in a suitable solvent like isopropyl alcohol.

-

Cool the solution to -60 °C in a dry ice/acetone bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide, ensuring the temperature remains below -50 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Neutralize the reaction by the slow addition of 6M hydrochloric acid.

-

Allow the mixture to warm to room temperature and concentrate to dryness.

-

The resulting solid can be purified by recrystallization to afford 3-fluoro-4-nitrobenzene-1-sulfonamide.

-

Reduction of the Nitro Group: A Gateway to Functionalization

The reduction of the nitro group to an amine is a pivotal step, transforming the precursor into the versatile intermediate, 3-fluoro-4-aminobenzene-1-sulfonamide. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Dissolve 3-fluoro-4-nitrobenzene-1-sulfonamide (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-aminobenzene-1-sulfonamide, which can often be used in the next step without further purification.

Derivatization of the Amino Group: Building Diverse Inhibitor Scaffolds

The newly formed amino group in 3-fluoro-4-aminobenzene-1-sulfonamide serves as a handle for a wide array of chemical modifications, allowing for the synthesis of diverse libraries of potential carbonic anhydrase inhibitors.

The formation of a urea linkage is a particularly effective strategy for generating potent and selective CAIs.[3]

Experimental Protocol: Synthesis of a Ureido-Benzenesulfonamide Derivative

-

Dissolve 3-fluoro-4-aminobenzene-1-sulfonamide (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a desired isocyanate (1.0-1.2 eq) to the solution at room temperature with stirring.

-

If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine can be added.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the target ureido-benzenesulfonamide.

Structure-Activity Relationship (SAR): The Role of Fluorine and Substituent Effects

The strategic placement of the fluorine atom at the 3-position and the derivatization at the 4-position of the benzenesulfonamide ring significantly influence the inhibitory activity and isoform selectivity.

-

The Sulfonamide Group: The primary sulfonamide group is essential for potent inhibition, as it directly coordinates with the zinc ion in the active site of the enzyme.[4]

-

The Fluorine Atom: The electron-withdrawing nature of the fluorine atom can increase the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the zinc ion.[5] This can lead to enhanced inhibitory potency.

-

The 4-Position Substituent ("Tail"): The nature of the substituent introduced at the 4-position (the "tail") is a critical determinant of isoform selectivity. By designing tails that exploit subtle differences in the amino acid residues lining the active site of different CA isoforms, it is possible to achieve highly selective inhibitors. For example, bulky and hydrophobic tails can interact with a hydrophobic pocket in the active site, while hydrogen bond donors and acceptors can form specific interactions with hydrophilic residues.[6]

The following table summarizes the inhibitory activities of a selection of benzenesulfonamide derivatives against key carbonic anhydrase isoforms, illustrating the impact of different substituents.

| Compound | Substituent at 4-position | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 1 | -NHC(O)NH-phenyl | >10000 | 960 | 45 | 4 |

| 2 | -NHC(O)NH-(4-methylphenyl) | 8530 | 1230 | 49 | 6.4 |

| 3 | -NHC(O)NH-(4-fluorophenyl) | 5080 | 960 | 45 | 4 |

| 4 | -NHC(O)NH-(4-nitrophenyl) | 2540 | 340 | 25 | 5.2 |

Data adapted from relevant literature sources.[3][7]

Case Study: Dorzolamide - A Clinically Successful Carbonic Anhydrase Inhibitor

Dorzolamide is a topical carbonic anhydrase inhibitor used in the treatment of glaucoma.[8] Its synthesis, while not directly starting from 3-fluoro-4-nitrobenzene-1-sulfonamide, provides a valuable illustration of the synthetic strategies employed to create complex, clinically relevant CAIs. The synthesis of dorzolamide involves the stereoselective construction of a thieno[2,3-b]thiopyran-2-sulfonamide core.[9]

The following diagram illustrates a generalized synthetic pathway to dorzolamide, highlighting the key transformations.

Caption: A simplified workflow for the synthesis of Dorzolamide.

The development of dorzolamide underscores the importance of precise stereochemical control and the strategic introduction of functional groups to achieve high potency and a favorable therapeutic profile.

Conclusion and Future Directions

3-Fluoro-4-nitrobenzene-1-sulfonamide is a valuable and versatile precursor for the synthesis of a wide range of carbonic anhydrase inhibitors. The presence of the fluoro and nitro groups offers multiple avenues for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of inhibitory activity and isoform selectivity. The methodologies and structure-activity relationships discussed in this guide provide a solid foundation for researchers and drug developers to design and synthesize novel CAIs with improved therapeutic potential for a variety of diseases. Future efforts in this area will likely focus on the development of inhibitors with even greater isoform selectivity to minimize off-target effects, as well as the exploration of novel "tail" moieties to exploit unique features of the different carbonic anhydrase active sites.

References

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

- Gokcen, T., Al, M., Topal, M., Gulcin, I., Ozturk, T., & Goren, A. C. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors.

- Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the adduct of human carbonic anhydrase II with a top-selling diuretic, indapamide. Bioorganic & Medicinal Chemistry Letters, 22(12), 4056-4059.

- Blacklock, T. J., Sohar, P., Butcher, J. W., Lamanec, T. R., & Grabowski, E. J. (1993). A versatile synthesis of the 4H-thieno [2, 3-b] thiopyran-2-sulfonamide class of topical carbonic anhydrase inhibitors: a new synthesis of dorzolamide (Trusopt). The Journal of Organic Chemistry, 58(7), 1672-1679.

- McKenna, R., & Supuran, C. T. (2011). Carbonic anhydrase IX: a new druggable target for the treatment of cancer. Current pharmaceutical design, 17(15), 1481-1492.

- Ponticello, G. S., Freedman, M. B., Habecker, C. N., Holloway, M. K., McKee, J. A., Rooney, C. S., ... & Randall, W. C. (1993). Thieno [2, 3-b] thiopyran-2-sulfonamides: a new class of topically active carbonic anhydrase inhibitors. Journal of medicinal chemistry, 36(15), 2123-2133.

- Erzengin, B., Bilen, B., Ergun, Y., & Gencer, N. (2014). Synthesis, characterization and in vitro carbonic anhydrase inhibitory properties of some novel sulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 29(6), 846-851.

- Paczolay, D., Gangar, A., Tamboli, Y., & Supuran, C. T. (2020). Ureido-substituted benzenesulfonamides with potent and selective carbonic anhydrase IX and XII inhibitory properties. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1210-1219.

- Durgun, M., Çetinkaya, E., & Supuran, C. T. (2015). Schiff bases of 4-(2-aminoethyl)-benzenesulfonamide with potent carbonic anhydrase I, II, IX and XII inhibitory properties. Journal of enzyme inhibition and medicinal chemistry, 30(6), 942-947.

- Akıncıoğlu, A., Göcer, H., Göksu, S., & Gülçin, İ. (2017). Synthesis and characterization of novel sulfonamides as potent carbonic anhydrase inhibitors. Bioorganic chemistry, 72, 158-164.

- Bozdag, M., Alafeefy, A. M., Carta, F., & Supuran, C. T. (2016). 2-Mercapto-quinazolines are potent and selective inhibitors of carbonic anhydrases I, II and XII. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 117-121.

- Supuran, C. T. (2016). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Journal of enzyme inhibition and medicinal chemistry, 31(2), 173-189.

- Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.

- Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4501-4509.

- US Patent 8,263,787. (2012). Process for preparing dorzolamide.

- Maryanoff, B. E., He, J., Sorg, A. H., & Thoma, R. S. (2006). Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Journal of medicinal chemistry, 49(12), 3585-3590.

- Liguori, F., Carradori, S., Ronca, R., Rezzola, S., Filiberti, S., Carta, F., ... & Supuran, C. T. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869.

- US Patent Application 2006/0155132. (2006). Method of making dorzolamide hydrochloride.

- Angeli, A., Ferraroni, M., Donald, W. A., & Supuran, C. T. (2019). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl) acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 43(32), 12698-12704.

- European Patent 3523307. (2019).

- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic letters, 8(15), 3279-3281.

- Sajiki, H., Mori, A., & Hirota, K. (2007). Pd/C (en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & pharmaceutical bulletin, 55(5), 783-786.

- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

- Chen, Y. C., Lin, Y. S., Chen, C. H., & Chen, C. H. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene.

- Smith, A. M., & Smith, J. M. (2024). Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron. The Journal of Organic Chemistry, 89(14), 9634-9640.

Sources

- 1. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cris.unibo.it [cris.unibo.it]

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrobenzene-1-sulfonamide

Introduction: 3-Fluoro-4-nitrobenzene-1-sulfonamide is a fluorinated nitroaromatic compound that serves as a critical building block for medicinal chemists and drug development professionals. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of a sulfonamide group, a nitro group, and a fluorine atom on the benzene ring imparts specific reactivity and potential biological activity, necessitating a thorough understanding of its safety profile for proper handling in a research and development setting.

A Note on Isomeric Data: A comprehensive, verified Safety Data Sheet (SDS) for the specific isomer 3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS No. 1187966-31-9) is not publicly available at the time of this writing[1][2]. In accordance with established laboratory safety principles for new or sparsely documented chemical entities, this guide has been constructed using the available safety and physicochemical data for its closely related isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS No. 406233-31-6) [3][4]. Due to the identical functional groups and high structural similarity, their safety and handling requirements are anticipated to be nearly identical. This conservative approach ensures a high margin of safety.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety protocol. These properties influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

| Property | Value | Source(s) |

| Chemical Name | 4-Fluoro-3-nitrobenzenesulfonamide | [3][4] |

| Synonyms | 4-Fluoro-3-nitro-benzenesulfonamide, 4-fluoro-3-nitrobenzene-1-sulfonamide | [3][4] |

| CAS Number | 406233-31-6 | [1][3][4][5][6] |

| Molecular Formula | C₆H₅FN₂O₄S | [3][4][5][6] |

| Molecular Weight | 220.18 g/mol | [3][4][6] |

| Appearance | White to pale yellow solid/powder/crystal | [4][5] |

| Melting Point | 137.0 to 141.0 °C | [4][5] |

| Boiling Point | 411.1 ± 55.0 °C (Predicted) | [4] |

| Density | 1.637 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Dimethylformamide (DMF), DMSO, Methanol | [4] |

| pKa | 9.39 ± 0.60 (Predicted) | [4] |

Section 2: Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), 4-Fluoro-3-nitrobenzenesulfonamide is classified as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system. The following diagram illustrates the logical workflow for assessing these hazards before beginning any experimental work.

Figure 1: Hazard assessment workflow based on GHS classification.

GHS Classification Summary:

-

Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

-

H315: Causes skin irritation. [1][4] This is a common hazard for aromatic compounds containing electron-withdrawing groups, which can interact with skin proteins.

-

H319: Causes serious eye irritation. [1][4] Particulate matter or vapors can cause significant irritation upon contact with the sensitive tissues of the eye.

-

H335: May cause respiratory irritation. [1][4] Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract.

-

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol involves not just following steps, but understanding the rationale behind them. The primary goal is to minimize exposure through inhalation, skin contact, and ingestion. All work with this compound must be performed within a certified chemical fume hood.

Experimental Workflow for Safe Handling:

Figure 2: Step-by-step workflow for handling 3-Fluoro-4-nitrobenzene-1-sulfonamide.

Detailed Methodologies:

-

Engineering Controls:

-

Primary Containment: All manipulations, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[7][8].

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient[8][9].

-

Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected[9][10].

-

Body Protection: A full-length laboratory coat must be worn and kept buttoned.

-

-

Hygiene Measures:

Section 4: Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

-

Precautionary Statements (P-Statements) for Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water[13].

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[7].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][13].

-

P332 + P313: If skin irritation occurs: Get medical advice/attention[13].

-

P337 + P313: If eye irritation persists: Get medical advice/attention[13].

-

-

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[7][10].

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][9].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][9].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8][9].

-

Section 5: Storage, Stability, and Disposal

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage Conditions:

-

Incompatible Materials:

-

Avoid strong oxidizing agents and strong bases, which can lead to vigorous or exothermic reactions[9].

-

-

Disposal:

References

-

4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Fluoro-3-nitrobenzenesulfonamide, min 97%, 100 grams . CP Lab Safety. [Link]

-

SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene . Alfa Aesar. [Link]

-

1-FLUORO-4-NITROBENZENE Physical Properties . Loba Chemie. [Link]

Sources

- 1. 406233-31-6|4-Fluoro-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 1187966-31-9|3-Fluoro-4-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-3-nitrobenzenesulfonamide | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 | TCI EUROPE N.V. [tcichemicals.com]

molecular weight and formula of 3-Fluoro-4-nitrobenzene-1-sulfonamide

The following technical guide details the structural characterization, synthesis, and application of 3-Fluoro-4-nitrobenzene-1-sulfonamide , a critical intermediate in the development of kinase inhibitors and antimicrobial agents.

Structural Characterization, Synthetic Logic, and Application in Drug Discovery

Executive Summary

3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS: 1187966-31-9) is a highly functionalized aromatic building block. Its value in medicinal chemistry stems from its unique substitution pattern: an electron-withdrawing nitro group ortho to a fluorine atom. This geometry creates a "hotspot" for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly diversify the scaffold at the 3-position while retaining the sulfonamide moiety as a polar handle or enzyme-binding motif.

This guide distinguishes the compound from its more common isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS: 406233-31-6), and provides a validated roadmap for its identification and use.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 3-Fluoro-4-nitrobenzene-1-sulfonamide | |

| CAS Number | 1187966-31-9 | Distinct from isomer 406233-31-6 |

| Molecular Formula | C₆H₅FN₂O₄S | |

| Molecular Weight | 220.18 g/mol | Exact Mass: 219.995 |

| Physical State | Solid (Pale yellow to off-white) | |

| Solubility | DMSO, DMF, MeOH, EtOAc | Low solubility in water/hexane |

| pKa (Calc) | ~9.5 - 10.0 (Sulfonamide NH₂) | Acidic proton due to electron-poor ring |

| Precursor CAS | 86156-93-6 | 3-Fluoro-4-nitrobenzenesulfonyl chloride |

Structural Validation (The "How")

To ensure the integrity of your chemical inventory, you must distinguish this compound from its 4-fluoro isomer. The following analytical signatures are diagnostic.

A. 1H NMR Logic (Predictive Diagnosis)

The substitution pattern (1-Sulfonamide, 3-Fluoro, 4-Nitro) produces a specific splitting pattern due to Hydrogen-Fluorine (

-

H2 (Proton between F and SO₂NH₂):

-

Chemical Shift: ~7.8 – 8.0 ppm.[1]

-

Splitting:Doublet (or broad singlet). It couples primarily with the adjacent Fluorine (

).

-

-

H5 (Proton ortho to Nitro):

-

Chemical Shift: ~8.2 – 8.4 ppm (Deshielded by adjacent Nitro).

-

Splitting:Doublet of Doublets (Couples with H6 and F).

-

-

H6 (Proton ortho to Sulfonamide):

-

Chemical Shift: ~7.9 – 8.1 ppm.

-

Splitting:Doublet (Couples with H5).

-

Differentiation: In the 4-fluoro-3-nitro isomer, the proton between the functional groups (H2) appears as a doublet of doublets or multiplet due to different F-coupling dynamics, and the chemical shifts will align with a 4-F environment (shielded).

B. Mass Spectrometry (LC-MS)[4]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Diagnostic Peak:

m/z. -

Fragmentation: Loss of

or

Synthetic Utility & Protocols

Synthesis Pathway

Direct chlorosulfonation of 3-fluoronitrobenzene is unreliable due to regioselectivity issues. The preferred high-purity route utilizes 3-Fluoro-4-nitroaniline via a Sandmeyer-type chlorosulfonylation, followed by amination.

Workflow Diagram (Graphviz)

Caption: Regioselective synthesis pathway avoiding isomer contamination common in direct electrophilic substitution.

Experimental Protocol: Amination of Sulfonyl Chloride

For researchers starting with the commercially available sulfonyl chloride (CAS 86156-93-6).